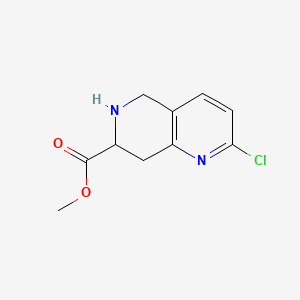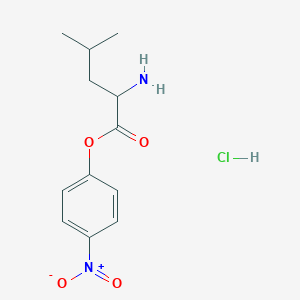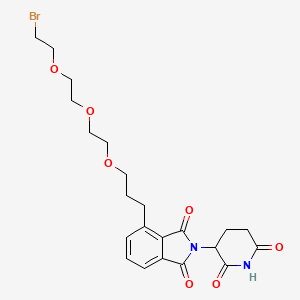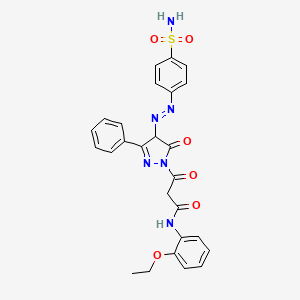
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:
Formation of the Azo Group: The synthesis begins with the diazotization of 4-aminobenzenesulfonamide to form the diazonium salt. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one to form the azo compound.
Acylation: The resulting azo compound is acylated with (E)-N-(2-ethoxyphenyl)-3-oxopropanamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of azo compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of azo dyes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, and modifications of the compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its azo group is responsible for the vivid colors, making it suitable for use in textile and printing industries.
Wirkmechanismus
The mechanism of action of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide involves interactions with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Azo dyes: A broad class of compounds containing the azo group, used in dye manufacturing.
Pyrazolone derivatives: Compounds containing the pyrazolone ring, used in pharmaceuticals.
Uniqueness
(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is unique due to its combination of functional groups, including the azo, sulfonamide, and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H24N6O6S |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-3-oxo-3-[5-oxo-3-phenyl-4-[(4-sulfamoylphenyl)diazenyl]-4H-pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C26H24N6O6S/c1-2-38-21-11-7-6-10-20(21)28-22(33)16-23(34)32-26(35)25(24(31-32)17-8-4-3-5-9-17)30-29-18-12-14-19(15-13-18)39(27,36)37/h3-15,25H,2,16H2,1H3,(H,28,33)(H2,27,36,37) |
InChI-Schlüssel |
LXCTVEVXPPPIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)N2C(=O)C(C(=N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


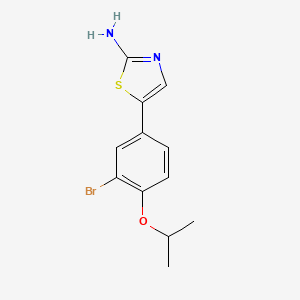
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
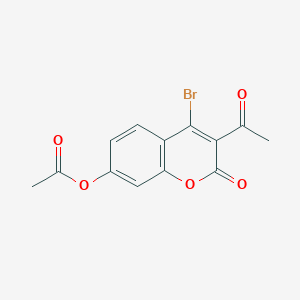
![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
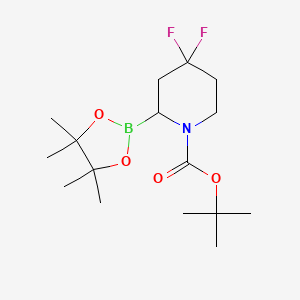
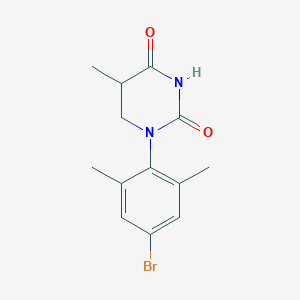


![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
